1-(L-Prolyl)-3-(hydroxymethyl)-4-methylpyrrolidine
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Overview
Description
1-(L-Prolyl)-3-(hydroxymethyl)-4-methylpyrrolidine is a compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(L-Prolyl)-3-(hydroxymethyl)-4-methylpyrrolidine can be achieved through several methods. One common approach involves the use of L-proline as a starting material. The hydroxymethyl group can be introduced through a hydroxymethylation reaction, while the methyl group can be added via alkylation. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to monitor and control the reaction parameters .
Chemical Reactions Analysis
Types of Reactions
1-(L-Prolyl)-3-(hydroxymethyl)-4-methylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxymethyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. The substitution reactions may require nucleophiles such as amines or thiols, and the conditions can vary depending on the specific reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carbonyl compound, while reduction would regenerate the hydroxymethyl group. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
1-(L-Prolyl)-3-(hydroxymethyl)-4-methylpyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions
Industry: The compound can be used in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(L-Prolyl)-3-(hydroxymethyl)-4-methylpyrrolidine involves its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The hydroxymethyl and methyl groups can play a crucial role in these interactions by forming hydrogen bonds and hydrophobic interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(L-Prolyl)-3-(hydroxymethyl)-4-methylpyrrolidine include:
Prolylproline: A dipeptide with similar structural features.
Glycyl-L-prolyl-L-glutamic acid: A tripeptide with neuroprotective properties.
N-(Benzyloxycarbonyl)-L-proline: A derivative used in peptide synthesis.
Uniqueness
Its hydroxymethyl and methyl groups provide additional sites for chemical modification, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C11H20N2O2 |
---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
[3-(hydroxymethyl)-4-methylpyrrolidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone |
InChI |
InChI=1S/C11H20N2O2/c1-8-5-13(6-9(8)7-14)11(15)10-3-2-4-12-10/h8-10,12,14H,2-7H2,1H3/t8?,9?,10-/m0/s1 |
InChI Key |
CUVVGLUBHRJFRW-RTBKNWGFSA-N |
Isomeric SMILES |
CC1CN(CC1CO)C(=O)[C@@H]2CCCN2 |
Canonical SMILES |
CC1CN(CC1CO)C(=O)C2CCCN2 |
Origin of Product |
United States |
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